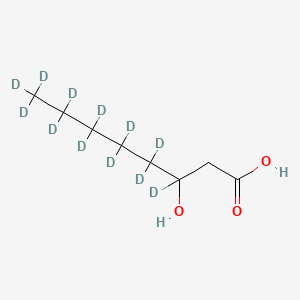
3-Hydroxyoctanoic Acid-d12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxyoctanoic Acid-d12 is a deuterated form of 3-Hydroxyoctanoic Acid, a beta-hydroxy acid. This compound is characterized by the presence of twelve deuterium atoms, which replace the hydrogen atoms in the non-deuterated form. It is commonly used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyoctanoic Acid-d12 typically involves the deuteration of 3-Hydroxyoctanoic Acid. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified through techniques such as distillation or chromatography to ensure high purity and quality .
化学反応の分析
Types of Reactions
3-Hydroxyoctanoic Acid-d12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group, forming 3-oxooctanoic acid.
Reduction: The compound can be reduced to form octanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions
Major Products Formed
Oxidation: 3-Oxooctanoic acid.
Reduction: Octanoic acid.
Substitution: Various halogenated or alkylated derivatives
科学的研究の応用
3-Hydroxyoctanoic Acid-d12 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways and studying reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and as a marker for metabolic disorders.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various chemical syntheses .
作用機序
3-Hydroxyoctanoic Acid-d12 exerts its effects primarily through its interaction with hydroxycarboxylic acid receptor 3 (HCA 3), a G protein-coupled receptor. Upon binding to this receptor, it activates signaling pathways that regulate metabolism and immune functions. The compound’s deuterated form allows for detailed studies of these mechanisms using advanced analytical techniques .
類似化合物との比較
Similar Compounds
3-Hydroxyoctanoic Acid: The non-deuterated form, which shares similar chemical properties but lacks the isotopic labeling.
3-Hydroxydecanoic Acid: A longer-chain analog with similar functional groups.
3-Hydroxybutanoic Acid: A shorter-chain analog with similar functional groups
Uniqueness
3-Hydroxyoctanoic Acid-d12 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers studying complex biochemical pathways and developing new therapeutic strategies .
特性
分子式 |
C8H16O3 |
|---|---|
分子量 |
172.28 g/mol |
IUPAC名 |
3,4,4,5,5,6,6,7,7,8,8,8-dodecadeuterio-3-hydroxyoctanoic acid |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-7(9)6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11)/i1D3,2D2,3D2,4D2,5D2,7D |
InChIキー |
NDPLAKGOSZHTPH-SDFLALOFSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(CC(=O)O)O |
正規SMILES |
CCCCCC(CC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
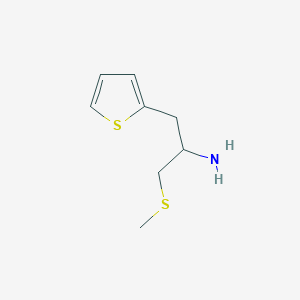

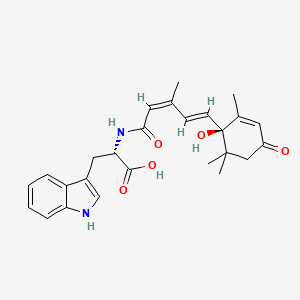
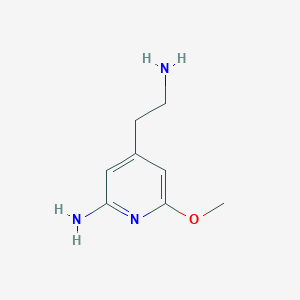
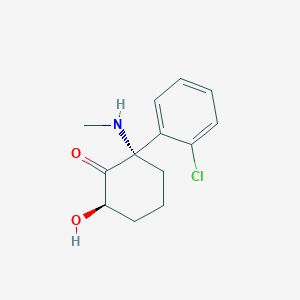
![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)



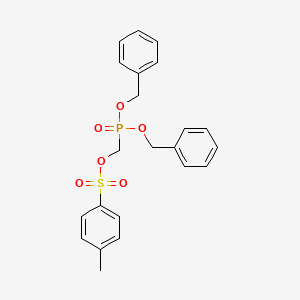

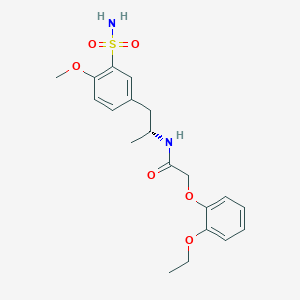
![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)
